Mephaquin

Vue d'ensemble

Description

Mefloquine hydrochloride is an antimalarial drug used for the prevention and treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax . It was initially discovered by the Walter Reed Army Institute of Research during a malaria drug discovery program between 1963 and 1976 . The drug was approved by the FDA in 1989 and was first marketed by Hoffman La Roche . Mefloquine hydrochloride is known for its effectiveness against chloroquine-resistant forms of Plasmodium falciparum .

Applications De Recherche Scientifique

Mefloquine hydrochloride has a wide range of scientific research applications. It is primarily used in the field of medicine for the treatment and prevention of malaria . Additionally, it has been studied for its potential use in treating other diseases such as systemic lupus erythematosus and cancer . Mefloquine hydrochloride has also been evaluated for its effects on cellular viability, tubulogenesis, and protein expression levels . Furthermore, the compound has been investigated for its potential use in drug delivery systems, such as nanoparticles and cyclodextrin complexes, to enhance its bioavailability .

Mécanisme D'action

Target of Action

Mephaquin, also known as Mefloquine, is an antimalarial agent primarily targeting the parasites Plasmodium falciparum and Plasmodium vivax . These parasites are responsible for causing malaria, a disease that poses a significant health burden worldwide .

Mode of Action

Some studies suggest that this compound specifically targets the80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . This interaction with its targets leads to the death of the malaria-causing parasites .

Biochemical Pathways

This compound interferes with the protein synthesis of the malaria parasites by inhibiting their 80S ribosome . This disruption in the biochemical pathway leads to the death of the parasites, thereby treating the malaria infection .

Pharmacokinetics

This compound exhibits extensive metabolism in the liver, and its primary metabolite is inactive . The elimination half-life of this compound is between 2 to 4 weeks . The primary route of excretion is through bile and feces, with only 9% excreted through urine as unchanged drug and 4% as the primary metabolite . These ADME properties impact the bioavailability of this compound, influencing its efficacy in treating malaria .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the malaria-causing parasites . By inhibiting protein synthesis in these parasites, this compound prevents their growth and multiplication, thereby treating the malaria infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and excretion of this compound . Additionally, the drug’s effectiveness can be impacted by the resistance patterns of the malaria parasites found in different geographic regions .

Analyse Biochimique

Biochemical Properties

Mephaquin plays a significant role in biochemical reactions, particularly in the context of malaria treatment. It specifically targets the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . This interaction with the ribosome, a crucial biomolecule, is central to this compound’s antimalarial action.

Cellular Effects

This compound has profound effects on various types of cells, especially those infected with Plasmodium falciparum and Plasmodium vivax. It influences cell function by preventing the maturation of parasites within red blood cells, thereby inhibiting the cellular processes of the malaria parasite .

Molecular Mechanism

The mechanism of action of this compound is not completely understood. Some studies suggest that this compound exerts its effects at the molecular level by binding to the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis, and causing subsequent schizonticidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a terminal half-life of 14–15 days and time to maximum plasma concentration of 45–52 hours This indicates the drug’s stability over time

Metabolic Pathways

This compound is heavily metabolized in the liver by the CYP3A4 enzyme . The main metabolite, 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, is inactive against Plasmodium falciparum . This indicates that this compound is involved in complex metabolic pathways in the body.

Transport and Distribution

Méthodes De Préparation

Mefloquine hydrochloride can be synthesized through various methods. One common method involves the complexation of mefloquine with cyclodextrins to improve its solubility . Another method involves the formulation of mefloquine hydrochloride nanoparticles using the emulsion diffusion method with polymer poly(ε-caprolactone) . These nanoparticles are characterized by determining their particle size, polydispersity index, drug entrapment efficiency, drug content, particle morphological character, and drug release .

Analyse Des Réactions Chimiques

Mefloquine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to interact with different reagents and conditions, leading to the formation of various products. For instance, mefloquine hydrochloride can form complexes with hydroxypropyl-β-cyclodextrin and randomly methylated β-cyclodextrin to improve its solubility . The solubility of mefloquine hydrochloride varies across different pH buffers, being higher in acidic buffers .

Comparaison Avec Des Composés Similaires

Mefloquine hydrochloride is often compared with other antimalarial drugs such as chloroquine, hydroxychloroquine, and atovaquone/proguanil . While all these compounds are used for the prevention and treatment of malaria, mefloquine hydrochloride is particularly effective against chloroquine-resistant forms of Plasmodium falciparum . Additionally, mefloquine hydrochloride has a longer half-life compared to other antimalarial drugs, which allows for less frequent dosing . it is also associated with more severe neuropsychiatric side effects compared to other antimalarial drugs .

Activité Biologique

Mefloquine hydrochloride is a synthetic compound primarily used as an antimalarial agent. Its biological activity extends beyond malaria treatment, showing potential in various other therapeutic areas. This article delves into the multifaceted biological activities of mefloquine hydrochloride, supported by research findings, data tables, and case studies.

Chemical Profile

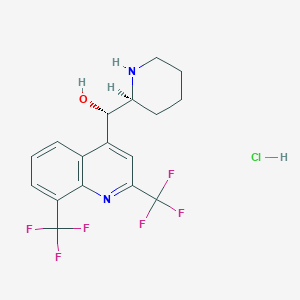

- Chemical Name : (α S)- rel-α-(2 R)-2-Piperidinyl-2,3-bis(trifluoromethyl)-4-quinolinemethanol hydrochloride

- Molecular Formula : C_{17}H_{16}F_{6}N_{2}O

- Purity : ≥98%

Antimalarial Activity

Mefloquine is recognized for its effectiveness against various strains of Plasmodium falciparum, including drug-resistant variants. It operates by binding to the 80S ribosome of the parasite, inhibiting protein synthesis, which is crucial for the survival and replication of the malaria parasite .

Efficacy Against Drug Resistance

Research indicates that mefloquine maintains its efficacy against drug-resistant strains of malaria. A study assessing its performance in a panel of P. falciparum strains showed no significant reduction in potency against these resistant variants .

Antischistosomal Activity

In addition to its antimalarial properties, mefloquine demonstrates antischistosomal activity both in vitro and in vivo. A study involving infected mice treated with mefloquine showed a significant decrease in worm burden and associated immunological markers .

Antiviral Properties

Recent investigations have highlighted mefloquine's potential antiviral activity, particularly against SARS-CoV-2, with an IC50 value of less than 10 μM. This suggests that mefloquine may inhibit viral replication, offering a novel avenue for research in antiviral therapies .

Neuropsychiatric and Gastrointestinal Effects

Despite its therapeutic benefits, mefloquine is associated with neuropsychiatric side effects, which may be linked to its interaction with human adenosine receptors. The compound has been shown to bind to these receptors with nanomolar affinities, potentially contributing to adverse effects such as anxiety and depression .

Case Study: Safety Profile Comparison

A randomized controlled trial compared the safety and tolerability of racemic mefloquine with its enantiomers. Results indicated that both forms exhibited a worse tolerability profile compared to placebo, emphasizing the need for careful monitoring during treatment .

Mefloquine's action mechanism involves several pathways:

- Inhibition of Protein Synthesis : By binding to the ribosomal structure of P. falciparum.

- Cell Membrane Interactions : It disrupts cellular lipid compositions and interacts with various proteins within human cells .

- Complex Formation : Mefloquine can form complexes with cyclodextrins to enhance solubility and bioavailability, which is essential for oral formulations .

Table 1: Biological Activities of Mefloquine Hydrochloride

Propriétés

Numéro CAS |

51773-92-3 |

|---|---|

Formule moléculaire |

C17H17ClF6N2O |

Poids moléculaire |

414.8 g/mol |

Nom IUPAC |

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol;hydrochloride |

InChI |

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15-;/m0./s1 |

Clé InChI |

WESWYMRNZNDGBX-NXCSSKFKSA-N |

SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |

SMILES isomérique |

C1CCN[C@@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |

SMILES canonique |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |

Key on ui other cas no. |

51773-92-3 |

Pictogrammes |

Irritant |

Solubilité |

>62.2 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

Lariam Mefloquine Mefloquine Hydrochloride Mephloquine Ro 21 5998 001 Ro-21-5998-001 Ro215998001 WR 142,490 WR 177,602 WR-142,490 WR-177,602 WR142,490 WR177,602 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.